6-Methylpyridazin-3(2H)-one 6-Methylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 13327-27-0
VCID: VC20865511
InChI: InChI=1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
SMILES: CC1=NNC(=O)C=C1
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol

6-Methylpyridazin-3(2H)-one

CAS No.: 13327-27-0

Cat. No.: VC20865511

Molecular Formula: C5H6N2O

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

6-Methylpyridazin-3(2H)-one - 13327-27-0

Specification

CAS No. 13327-27-0
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
IUPAC Name 3-methyl-1H-pyridazin-6-one
Standard InChI InChI=1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
Standard InChI Key QZWIXLPWMGHDDD-UHFFFAOYSA-N
SMILES CC1=NNC(=O)C=C1
Canonical SMILES CC1=NNC(=O)C=C1

Introduction

Chemical Identity and Structural Characteristics

6-Methylpyridazin-3(2H)-one (CAS: 13327-27-0) is a nitrogen-containing heterocyclic compound belonging to the pyridazine family. Its molecular formula is C5H6N2O with a molecular weight of 110.11 g/mol . The compound features a six-membered ring containing two adjacent nitrogen atoms (positions 1 and 2), a carbonyl group at position 3, and a methyl substituent at position 6 .

The compound is known by several synonyms in the scientific literature, including:

  • 6-Methyl-3-pyridazinone

  • 6-Methyl-2H-pyridazin-3-one

  • 3-Hydroxy-6-methylpyridazine

  • 6-Methylpyridazin-3-ol

  • 3-Methyl-1H-pyridazin-6-one

The structure can be represented by the SMILES notation CC1=NNC(=O)C=C1, indicating its specific arrangement of atoms and bonds . In the 6-Methylpyridazin-3(2H)-one structure, the "2H" notation specifies that the hydrogen atom is attached to the nitrogen at position 2 of the pyridazine ring, while the carbonyl oxygen forms part of a lactam functional group.

Structural Analysis

The compound exists in a tautomeric equilibrium between the lactam form (predominant) and the hydroxypyridazine form. This tautomerism contributes to its chemical behavior and reactivity patterns. The presence of the nitrogen atoms in the pyridazine ring imparts basic properties, while the carbonyl group provides sites for nucleophilic attack.

Physical Properties

6-Methylpyridazin-3(2H)-one presents as a crystalline solid ranging in color from light yellow to amber or dark green, depending on purity and physical state . Its physical properties have been well-characterized through various analytical methods and are summarized in the following table:

PropertyValueReference
Melting Point143-145°C
Density1.22±0.1 g/cm³ (Predicted)
pKa11.51±0.40 (Predicted)
Physical FormPowder to crystal
ColorLight yellow to Amber to Dark green
Boiling Point310.3°C at 760 mmHg
Flash Point141.5°C

The compound exhibits moderate solubility in polar solvents such as water and alcohols, while being less soluble in non-polar solvents . This solubility profile is consistent with its heterocyclic nature and the presence of both hydrophilic (carbonyl and ring nitrogen) and hydrophobic (methyl group) moieties.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Methylpyridazin-3(2H)-one, with variations depending on the desired scale, purity, and available starting materials.

From Related Dihydro Derivatives

One approach involves the synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one as an intermediate, which can then be oxidized to yield 6-Methylpyridazin-3(2H)-one. The dihydro intermediate can be synthesized from levulinic acid and hydrazine hydrate :

The reaction proceeds as follows:

  • Levulinic acid (4 mL) is combined with hydrazine hydrate (1 mL, 80% solution) in a sealed reactor

  • The mixture is heated to 100°C for 40 minutes

  • This produces 4,5-dihydro-6-methylpyridazin-3(2H)-one with approximately 99% selectivity based on the hydrazine hydrate reaction

  • Subsequent oxidation yields the target compound

Direct Synthesis

Chemical Reactivity

6-Methylpyridazin-3(2H)-one demonstrates interesting reactivity patterns, particularly with organometallic reagents, which make it valuable in organic synthesis.

Reactions with Grignard Reagents

The compound exhibits specific reactivity patterns with Grignard reagents, as documented in RSC Publishing research. When 6-Methylpyridazin-3(2H)-one reacts with Grignard reagents, the outcome depends on both the reagent and the solvent system used :

  • With phenyl- and p-methoxyphenyl-magnesium bromide (4 mol. equiv.) in 1:1 ether-tetrahydrofuran:

    • Produces a mixture of corresponding 4- and 5-aryl-4,5-dihydro-6-methylpyridazin-3(2H)-ones

  • With p-tolyl- and α-naphthyl-magnesium bromide:

    • Yields only the corresponding 4-aryl-4,5-dihydro-pyridazin-3(2H)-ones

  • When conducted in tetrahydrofuran:

    • Results in 4-aryl-6-methylpyridazin-3(2H)-ones

This solvent-dependent reactivity demonstrates the complex interplay between nucleophilic addition and subsequent transformations, which can be controlled through reaction conditions.

Other Reactivity Patterns

The compound's reactivity is influenced by several structural features:

  • The C=N bond is susceptible to nucleophilic addition

  • The carbonyl group can undergo typical carbonyl reactions

  • The NH group can participate in N-substitution reactions

  • The methyl group at position 6 can be involved in condensation reactions with appropriate reagents

These reactivity patterns make 6-Methylpyridazin-3(2H)-one a versatile building block in the synthesis of more complex heterocyclic systems.

Applications and Uses

The versatility of 6-Methylpyridazin-3(2H)-one has led to its use in various applications spanning multiple industries.

Dye Chemistry

6-Methylpyridazin-3(2H)-one serves as a lignin-based dye specifically used for wool . Its heterocyclic structure with conjugated double bonds contributes to its chromophoric properties, making it suitable for dyeing applications.

Pharmaceutical Synthesis

The compound plays a significant role as a reactant in pharmaceutical synthesis, particularly in the development of:

  • C-(1-aryl-cyclohexyl)-methylamine derivatives:

    • These function as selective, orally available inhibitors of dipeptidyl peptidase IV

    • Such inhibitors have potential applications in the treatment of type 2 diabetes

  • Imidazopyridazinone derivatives:

    • These compounds serve as PDE7 inhibitors

    • PDE7 inhibitors are being investigated for inflammatory conditions and neurodegenerative disorders

  • Pyridazinone derivatives with arylpiperazinylalkyl chains:

    • These function as potent, orally active, antinociceptive agents

    • Such compounds have potential applications in pain management

Chemical Research and Development

As a structurally interesting heterocycle, 6-Methylpyridazin-3(2H)-one serves as an important model compound in the study of heterocyclic chemistry, particularly in understanding the reactivity patterns of pyridazinones. Its use in research extends to fields such as medicinal chemistry, materials science, and catalysis.

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